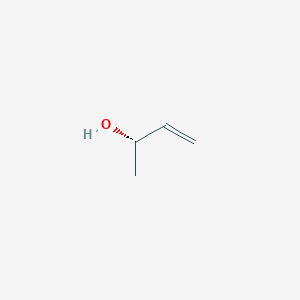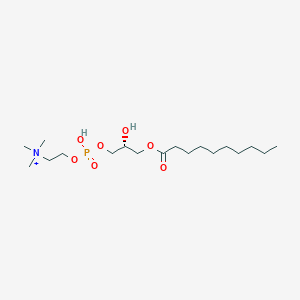
1-デカノイル-sn-グリセロ-3-ホスホコリン
概要
説明
. It is a crucial component of cell membranes and plays a significant role in various biological processes.
科学的研究の応用
1-Decanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane trafficking.
Medicine: Explored for its potential therapeutic applications in treating diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of drug delivery systems and cosmetic formulations.
作用機序
Target of Action
1-Decanoyl-sn-glycero-3-phosphocholine, also known as L-α-Lysophosphatidylcholine, decanoyl, or Lysolecithin, decanoyl , is a type of phosphocholine. The primary target of this compound is the acetylcholine neurotransmitter system . It acts as a parasympathomimetic acetylcholine precursor, which may have potential for the treatment of Alzheimer’s disease and dementia .
Mode of Action
1-Decanoyl-sn-glycero-3-phosphocholine interacts with its targets by rapidly delivering choline to the brain across the blood–brain barrier . This compound is a biosynthetic precursor of the acetylcholine neurotransmitter , which plays a crucial role in many functions of the body including muscle control, memory, and learning.
Biochemical Pathways
The primary biochemical pathway affected by 1-Decanoyl-sn-glycero-3-phosphocholine is the acetylcholine neurotransmitter system . By acting as a precursor to acetylcholine, it can potentially influence the cholinergic system and impact cognitive functions.
Pharmacokinetics
It is known that this compound can cross the blood-brain barrier rapidly , which suggests it has good bioavailability in the brain. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of 1-Decanoyl-sn-glycero-3-phosphocholine’s action is an increase in the levels of acetylcholine in the brain . This can potentially have a positive impact on cognitive functions, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease and dementia .
準備方法
Synthetic Routes and Reaction Conditions: 1-Decanoyl-sn-glycero-3-phosphocholine can be synthesized through the enzymatic or chemical hydrolysis of phosphatidylcholine. The reaction typically involves the use of specific enzymes or chemical reagents under controlled conditions to cleave the fatty acid from the glycerol backbone.
Industrial Production Methods: In industrial settings, the compound is often produced through large-scale enzymatic reactions or chemical synthesis. The process involves the use of bioreactors or chemical reactors to ensure the efficient production of high-purity 1-Decanoyl-sn-glycero-3-phosphocholine.
化学反応の分析
Types of Reactions: 1-Decanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-Decanoyl-sn-glycero-3-phosphocholine.
類似化合物との比較
1-Decanoyl-sn-glycero-3-phosphocholine is similar to other lysophosphatidylcholines, such as 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC). it is unique in its specific fatty acid composition and biological activity. Other similar compounds include:
1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
These compounds differ in their fatty acid chains, which affect their physical properties and biological functions.
特性
IUPAC Name |
[(2R)-3-decanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPDKKEUKDCPG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22248-63-1 | |
| Record name | 3,5,9-Trioxa-4-phosphanonadecan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22248-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LysoPC(10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




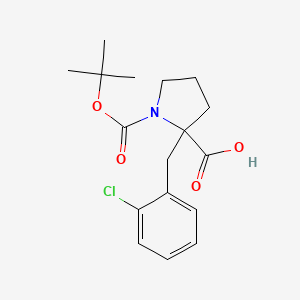

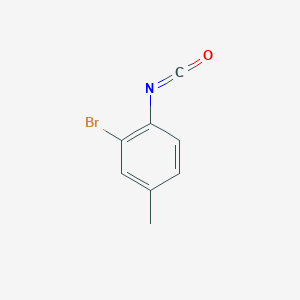
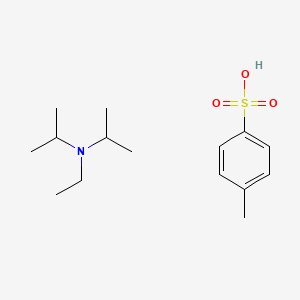

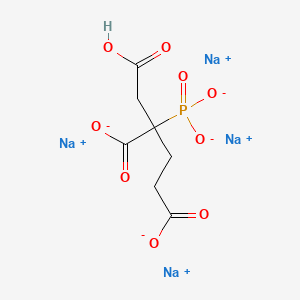
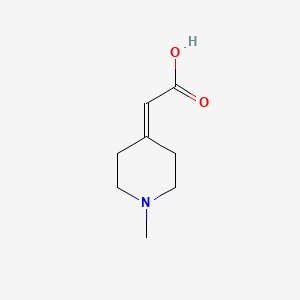
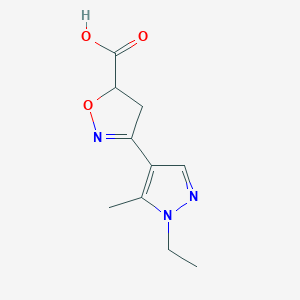

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)
